molecular formula C16H21N3O4S B2414968 N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-23-2

N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2414968
CAS No.: 874806-23-2
M. Wt: 351.42
InChI Key: BPNMOCMUSYFLMX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Computational Quantum Chemical Studies

Gaurav and Krishna (2021) explored the computational quantum chemical (CQC) aspects of Uracil-5-Tertiary Sulfonamides, including N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. They focused on NMR, FT-Raman, FT-IR, and UV-Vis spectral data, calculating various properties like Hyperpolarizability, HOMO, LUMO, and pharmacokinetic properties (G. Gaurav & K. R. Krishna, 2021).

Synthesis and Antimicrobial Activity

Sarvaiya, Gulati, and Patel (2019) conducted research on the synthesis of novel heterocyclic compounds, including those related to N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonamide. Their study investigated the antimicrobial activity of these compounds against various bacteria and fungi (N. Sarvaiya, S. Gulati, & H. Patel, 2019).

Novel Synthetic Methods

Nishimura et al. (2012) developed a novel synthetic method for dihydropyrimidines, closely related to the chemical structure . Their study involved the cyclization of diaza-butadienes with electron-deficient olefins, leading to tetrahydropyrimidines (Y. Nishimura et al., 2012).

Cytotoxic Activity

Li et al. (2014) described a synthetic method for 1,8-dioxo-decahydroacridines derivatives bearing sulfonamide moiety. These compounds were tested for cytotoxic activity against various human tumor cell lines, demonstrating moderate to potent cytotoxic activity (S. Li et al., 2014).

Fluorescent Probe Development

Wang et al. (2012) developed a reaction-based fluorescent probe using N-butyl-4-amino-1,8-naphthalimide, an analog of the compound . The probe was designed for the discrimination of thiophenols over aliphatic thiols in environmental and biological sciences (Z. Wang et al., 2012).

Thermal Stability Studies

Salih and Al-Sammerrai (1986) investigated the thermal stability of 6-substituted-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidines, similar to the chemical . They analyzed the thermal decomposition patterns of these compounds under various conditions (Z. S. Salih & D. Al-Sammerrai, 1986).

Properties

IUPAC Name

N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-4-5-6-12-7-9-13(10-8-12)17-24(22,23)14-11-18(2)16(21)19(3)15(14)20/h7-11,17H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNMOCMUSYFLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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